3-Ethyl-5-[(4-methylphenyl)amino]-1,3-dihydroanthra[1,2-c][1,2,5]thiadiazole-6,11-dione 2-oxide
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Overview
Description
3-Ethyl-5-[(4-methylphenyl)amino]-1,3-dihydroanthra[1,2-c][1,2,5]thiadiazole-6,11-dione 2-oxide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 3-Ethyl-5-[(4-methylphenyl)amino]-1,3-dihydroanthra[1,2-c][1,2,5]thiadiazole-6,11-dione 2-oxide typically involves multiple steps. One common synthetic route includes the reaction of 1,3-dihydroanthra[1,2-c][1,2,5]thiadiazole-6,11-dione with 4-methylphenylamine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
3-Ethyl-5-[(4-methylphenyl)amino]-1,3-dihydroanthra[1,2-c][1,2,5]thiadiazole-6,11-dione 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-[(4-methylphenyl)amino]-1,3-dihydroanthra[1,2-c][1,2,5]thiadiazole-6,11-dione 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death .
Comparison with Similar Compounds
3-Ethyl-5-[(4-methylphenyl)amino]-1,3-dihydroanthra[1,2-c][1,2,5]thiadiazole-6,11-dione 2-oxide is unique due to its specific structure and functional groups. Similar compounds include:
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: This compound shares the thiadiazole core but differs in its functional groups and overall structure.
1,3,4-Thiadiazole derivatives: These compounds have been studied for their antimicrobial and anticancer properties, similar to this compound.
Properties
Molecular Formula |
C23H19N3O3S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-ethyl-5-(4-methylanilino)-2-oxo-1H-naphtho[2,3-g][2,1,3]benzothiadiazole-6,11-dione |
InChI |
InChI=1S/C23H19N3O3S/c1-3-26-18-12-17(24-14-10-8-13(2)9-11-14)19-20(21(18)25-30(26)29)23(28)16-7-5-4-6-15(16)22(19)27/h4-12,24-25H,3H2,1-2H3 |
InChI Key |
WNDRQEVVNBWLCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C3=C(C(=C2)NC4=CC=C(C=C4)C)C(=O)C5=CC=CC=C5C3=O)NS1=O |
Origin of Product |
United States |
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